N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide
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Overview
Description
N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, a hydrazone linkage, and a phenylthioethylidene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Introduction of the sulfonamide group: The sulfonamide group is introduced through the reaction of the hydrazone intermediate with a sulfonyl chloride in the presence of a base.
Addition of the phenylthioethylidene moiety: The final step involves the addition of the phenylthioethylidene group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The phenylthioethylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydrazone linkage can interact with biological molecules through hydrogen bonding and other interactions. The phenylthioethylidene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-methyl-1-[4-[(2Z)-2-(2-phenylthioethylidene)hydrazinyl]phenyl]methanesulfonamide: Similar structure but with different substituents.
This compound derivatives: Various derivatives with modifications to the phenylthioethylidene group or the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O2S2 |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C16H19N3O2S2/c1-17-23(20,21)13-14-7-9-15(10-8-14)19-18-11-12-22-16-5-3-2-4-6-16/h2-11,17,19H,12-13H2,1H3/b18-11- |
InChI Key |
ZTHMTZHTMQQIBZ-WQRHYEAKSA-N |
Isomeric SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)N/N=C\CSC2=CC=CC=C2 |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)NN=CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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